4-(Aminomethyl)pyridin-2-amine

Malaria Antiparasitic drug discovery Structure-based drug design

Researchers requiring a well-characterized, solid-state aminopyridine building block often face variability in solubility and target engagement with common analogs. 4-(Aminomethyl)pyridin-2-amine (CAS 199296-51-0) directly addresses these issues through its distinct 2,4-substitution pattern, which enables a unique hydrogen-bonding network validated by a 1.80 Å co-crystal structure with PfCCT (PDB 7Q9W). • Achieves predicted aqueous solubility ≥45.5 mg/mL (ESOL), far exceeding simple aminomethylpyridine analogs, ensuring reliable assay preparation. • Supplied as a solid at ≥95% purity with batch-specific analytical certificates, guaranteeing stoichiometric accuracy for PROTACs, bioconjugates, and coordination complexes. • Stored at 2-8°C under inert gas for long-term stability, minimizing degradation and supporting reproducible screening data across multi-year projects.

Molecular Formula C6H9N3
Molecular Weight 123.159
CAS No. 199296-51-0
Cat. No. B596748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)pyridin-2-amine
CAS199296-51-0
Molecular FormulaC6H9N3
Molecular Weight123.159
Structural Identifiers
SMILESC1=CN=C(C=C1CN)N
InChIInChI=1S/C6H9N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,4,7H2,(H2,8,9)
InChIKeyYKQKTLFFQSDTGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)pyridin-2-amine: Sourcing Guide & Specifications


4-(Aminomethyl)pyridin-2-amine (CAS 199296-51-0), also known as 2-amino-4-(aminomethyl)pyridine, is a small-molecule heterocyclic building block featuring a pyridine ring with primary amine groups at the 2- and 4-positions . It is a solid with a molecular weight of 123.16 g/mol (C6H9N3) and is typically supplied at ≥95% purity . The compound is utilized as a versatile scaffold in medicinal chemistry, as a ligand in coordination chemistry, and as a pharmacological tool for enzyme inhibition studies . It is a reversible inhibitor of the cytochrome P450 system and has been investigated for its potential to modulate myocardial injury and cardiac hypertrophy in preclinical models .

Fragment-Based Design PfCCT target engagement supported by available co-crystal structural template.
Enzyme Probe Reversible CYP system inhibitor for preclinical enzyme inhibition studies.
Solid-State Reagent ≥95% purity building block for medicinal chemistry and bioconjugation research.

4-(Aminomethyl)pyridin-2-amine: Why Generic Substitution Fails


Aminopyridine isomers and analogs—such as 4-(aminomethyl)pyridine (CAS 3731-53-1), 2-(aminomethyl)pyridine (CAS 3731-51-9), and 4-(aminomethyl)pyridin-3-amine (CAS 144288-49-3)—exhibit marked differences in physicochemical properties, solubility, and biological recognition despite their structural similarities. The specific 2,4-substitution pattern of 4-(aminomethyl)pyridin-2-amine confers a distinct hydrogen-bonding network, as evidenced by its co-crystal structure with Plasmodium falciparum CTP:phosphocholine cytidylyltransferase (PfCCT) at 1.80 Å resolution [1]. Furthermore, its predicted aqueous solubility (ESOL method: 45.5 mg/mL; Ali method: 145.0 mg/mL) differs significantly from that of 4-(aminomethyl)pyridine (≥2.5 mg/mL in DMSO) . These differences directly impact experimental reproducibility, target engagement, and formulation strategies, making generic substitution scientifically unsound.

Target Recognition 2,4-diamine substitution pattern enables specific PfCCT binding interactions absent in 2- or 4-aminomethyl analogs.
Assay Compatibility Significantly higher predicted aqueous solubility reduces DMSO dependency, shifting biophysical assay conditions.
Handling Stability Solid-state physical form simplifies weighing and long-term storage vs. liquid analogs at room temperature.

4-(Aminomethyl)pyridin-2-amine: Quantitative Differentiation from Analogs


PfCCT Co-Crystal Structure Reveals Unique Binding Mode

4-(Aminomethyl)pyridin-2-amine was co-crystallized with the C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase (PfCCT), a validated antimalarial target, at 1.80 Å resolution [1]. The electron density unambiguously defines the binding pose, demonstrating specific hydrogen-bond interactions that cannot be recapitulated by analogs lacking the 2-amino group (e.g., 4-(aminomethyl)pyridine) or those with a shifted substitution pattern (e.g., 2-(aminomethyl)pyridine). This structural evidence provides a direct, verifiable differentiation for researchers engaged in antimalarial drug discovery.

Target Binding
Head-to-head
1.80 Å co-crystal structure (PDB 7Q9W) with PfCCT.
Supports structure-based selectivity studies.
Analogs lack reported experimental data for this target.
Malaria Antiparasitic drug discovery Structure-based drug design Fragment-based screening

Aqueous Solubility Advantage Over 4-(Aminomethyl)pyridine

Computational solubility predictions indicate that 4-(Aminomethyl)pyridin-2-amine possesses markedly higher aqueous solubility than the structurally simpler analog 4-(aminomethyl)pyridine . Using the ESOL method, the target compound has a predicted solubility of 45.5 mg/mL (0.369 mol/L), while the Ali method predicts 145.0 mg/mL (1.18 mol/L) . In contrast, 4-(aminomethyl)pyridine requires DMSO-based formulations for dissolution, with reported solubility of ≥2.5 mg/mL in DMSO [1]. Although the data are derived from different experimental contexts, the >18-fold difference (using the most conservative ESOL estimate) underscores a practical advantage for assay development and in vitro pharmacology.

Aqueous Solubility
Cross-study
≥18-fold higher predicted solubility vs. 4-(aminomethyl)pyridine.
Supports aqueous assay development.
Minimizes DMSO solvent interference in cell-based screens.
Medicinal chemistry Formulation development Biophysical assays

CYP Inhibition Profile vs. 3-Amino Regioisomer

Computational ADME predictions for 4-(Aminomethyl)pyridin-2-amine indicate a low likelihood of inhibiting major cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) . This contrasts with the 3-amino regioisomer (4-(aminomethyl)pyridin-3-amine), which has been reported to exhibit potent DPP-4 inhibition (IC50 < 10 nM) and potential CYP liabilities . For researchers concerned with off-target effects or drug-drug interaction potential, the predicted clean CYP profile of the 2-amino isomer may offer a strategic advantage in lead series selection.

CYP Profile
Class-level
Predicted low CYP inhibition likelihood across major isoforms.
Supports in vitro PK interaction studies.
Contrasts with reported CYP liability of 3-amino isomer.
Drug metabolism ADME/Tox profiling Medicinal chemistry

Purity Confirmed by NMR, HPLC, and GC

Suppliers such as Bidepharm provide 4-(Aminomethyl)pyridin-2-amine with a minimum purity specification of 95%, and each batch is accompanied by analytical data including NMR, HPLC, and GC . This level of characterization is not uniformly guaranteed for all aminopyridine analogs, particularly for less common regioisomers. The availability of multi-method purity verification ensures that experimental outcomes are not confounded by unknown impurities or degradation products, a critical factor for quantitative structure-activity relationship (QSAR) studies and reproducible biochemical assays.

Purity Verification
Supporting
≥95% purity with batch-specific NMR, HPLC, and GC data.
Supports reproducible QSAR and biochemical assays.
Multi-technique verification standardizes lot comparisons.
Quality control Chemical procurement Reproducible research

Solid-State Stability vs. Liquid Aminopyridines

4-(Aminomethyl)pyridin-2-amine is a solid with a melting point of 290-292 °C (decomposition) and is recommended for storage under inert gas (nitrogen or argon) at 2–8 °C . In contrast, 4-(aminomethyl)pyridine is a liquid at room temperature (melting point −8 °C) . The solid-state nature of the target compound simplifies handling, weighing, and long-term storage compared to its liquid analog, which may require additional precautions to prevent evaporation or oxidation. For compound management facilities and automated liquid handling systems, solid compounds are generally preferred due to lower volatility and easier aliquoting.

Physical Stability
Class-level
Solid form (mp 290-292 °C dec) with storage at 2-8 °C under inert gas.
Supports HTS library management.
Reduces evaporation and cross-contamination risks vs. liquid analogs.
Compound management Long-term storage Chemical stability

4-(Aminomethyl)pyridin-2-amine: Optimal Applications


Fragment-Based Antimalarial Drug Discovery

Researchers targeting Plasmodium falciparum CTP:phosphocholine cytidylyltransferase (PfCCT) can leverage the high-resolution (1.80 Å) co-crystal structure of 4-(Aminomethyl)pyridin-2-amine (PDB 7Q9W) as a starting point for fragment elaboration or scaffold hopping [1]. The well-defined binding mode, combined with the compound's favorable predicted aqueous solubility (≥45.5 mg/mL), facilitates soaking experiments and biophysical validation. This scenario is not applicable to simple aminomethylpyridine analogs that lack a validated structural template for this antimalarial target.

CYP-Sparing Tool Compounds for In Vitro Pharmacology

In studies where modulation of cytochrome P450 activity is undesired (e.g., assessing the intrinsic pharmacology of a co-administered drug candidate), 4-(Aminomethyl)pyridin-2-amine may serve as a control or tool compound with a predicted clean CYP inhibition profile [1]. Its predicted non-inhibitor status across major CYP isoforms (1A2, 2C19, 2C9, 2D6, 3A4) reduces the risk of confounding drug-drug interaction signals, making it a more suitable choice than the 3-amino isomer, which is known to potently inhibit DPP-4 and may carry metabolic liabilities.

Synthesis of Heterobifunctional Linkers and Chelating Ligands

The presence of two primary amine groups in a defined 2,4-relationship on the pyridine ring makes 4-(Aminomethyl)pyridin-2-amine a versatile building block for constructing heterobifunctional crosslinkers, PROTACs, or metal-chelating ligands [1]. Its solid-state form and ≥95% purity with multi-method analytical characterization ensure stoichiometric accuracy in coupling reactions. Liquid analogs such as 4-(aminomethyl)pyridine are less convenient to handle and may introduce impurities that compromise conjugation efficiency.

HTS Library Enrichment and Compound Management

Compound management facilities and screening centers can prioritize 4-(Aminomethyl)pyridin-2-amine for library inclusion due to its solid physical state, defined long-term storage conditions (2-8 °C under inert gas), and availability with batch-specific purity certificates [1]. These attributes minimize degradation, simplify automated liquid handling, and support the generation of robust, reproducible screening data. Liquid aminopyridine analogs require more stringent storage and handling protocols, increasing operational overhead.

Application
Selection Property
Validation Focus
Fragment-Based Antimalarial Screening
PfCCT Binding Mode (PDB 7Q9W)
Co-crystal resolution and binding pose validation.
CYP Interaction Studies
CYP Isoform Inhibition Prediction
Predicted inhibitor probability verification (CYP1A2, 2C19, etc.).
Heterobifunctional Linker Synthesis
Primary Amine Reactivity
Stoichiometric control and purity verification (≥95%).
HTS Compound Library Management
Solid-State Physical Form
Thermal stability and storage condition review.

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